molecular formula C13H15BrN2O2 B2405083 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide CAS No. 1436350-10-5

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide

Cat. No.: B2405083
CAS No.: 1436350-10-5
M. Wt: 311.179
InChI Key: OJHIUWBRBZCQAL-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide is an organic compound with the molecular formula C12H14BrN2O2 It is a derivative of benzamide, featuring a bromine atom, a cyanomethyl group, a methoxy group, and a propyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyanomethyl group through a nucleophilic substitution reaction. The methoxy and propyl groups are then introduced via alkylation reactions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N-bromo succinimide (NBS) to facilitate the bromination step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination can reduce waste and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the cyanomethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular docking are required to elucidate the exact mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-3-7-16(8-6-15)13(17)11-5-4-10(14)9-12(11)18-2/h4-5,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHIUWBRBZCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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